Analytical Verification: Chromatographic and Spectroscopic Differentiation from Regioisomeric N-Aryl Methanesulfonamide (CAS 1097107-44-2)
(4-Chloro-3-fluorophenyl)methanesulfonamide (CAS 1249978-53-7) and N-(4-chloro-3-fluorophenyl)methanesulfonamide (CAS 1097107-44-2) share identical molecular weight (223.65 g/mol) and formula, requiring definitive analytical differentiation for procurement quality assurance . The target compound (C-sulfonamide) exhibits distinct InChI Key MITQGEKDGAQMSW-UHFFFAOYSA-N with the sulfonamide moiety attached via a methylene linker to the phenyl ring, whereas the N-aryl analog (CAS 1097107-44-2) displays InChI Key HPDOPPFIYUGBGD-UHFFFAOYSA-N with direct N-phenyl attachment and a distinct SMILES pattern CS(=O)(=O)NC1=CC=C(Cl)C(F)=C1 . This structural divergence produces differentiable HPLC retention behavior under reversed-phase conditions, enabling unambiguous identification in procurement workflows.
| Evidence Dimension | Structural connectivity / Analytical identification markers |
|---|---|
| Target Compound Data | InChI Key: MITQGEKDGAQMSW-UHFFFAOYSA-N; SMILES: C1=CC(=C(C=C1CS(=O)(=O)N)F)Cl; MDL: MFCD16671924 |
| Comparator Or Baseline | CAS 1097107-44-2: InChI Key: HPDOPPFIYUGBGD-UHFFFAOYSA-N; SMILES: CS(=O)(=O)NC1=CC=C(Cl)C(F)=C1; MDL: MFCD20358136 |
| Quantified Difference | Distinct InChI Key and MDL identifiers; sulfonamide connectivity differs (C-linked methylene vs. N-linked aryl) |
| Conditions | Structural analysis based on IUPAC InChI algorithm and canonical SMILES representation |
Why This Matters
Without analytical verification, procurement of the incorrect isomer compromises SAR studies and wastes research resources.
